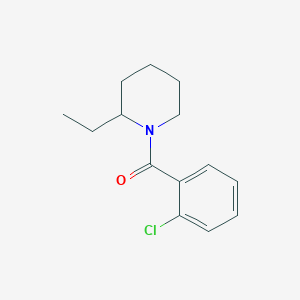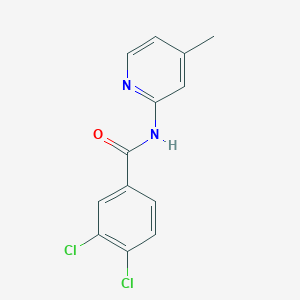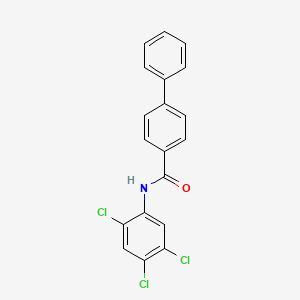
N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound known for its unique structure and properties It is composed of a biphenyl core with a carboxamide group attached to one phenyl ring and three chlorine atoms substituted on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2,4,5-trichloroaniline with 4-bromobiphenyl-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Phenyl ethers, phenyl amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE
- N-(2,3,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE
- N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-3-CARBOXAMIDE
Uniqueness
N-(2,4,5-TRICHLOROPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which can influence its reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions provides distinct electronic and steric effects, making it different from other similar compounds .
Properties
Molecular Formula |
C19H12Cl3NO |
|---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
4-phenyl-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C19H12Cl3NO/c20-15-10-17(22)18(11-16(15)21)23-19(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,23,24) |
InChI Key |
VRXMPPVTMKYADG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


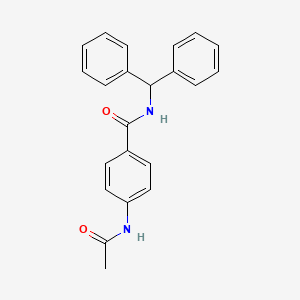
![1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177578.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11177588.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B11177594.png)
![4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate](/img/structure/B11177600.png)
![2,6-Dimethoxy-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B11177605.png)
![2-bromo-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177611.png)
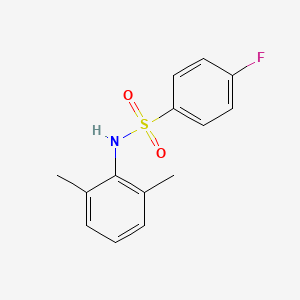
![diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11177621.png)
![2-iodo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11177629.png)


